2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Catalog No.
S864130
CAS No.
1150164-78-5
M.F
C8H5ClF2O2
M. Wt
206.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenyl)-2,2-difluoroacetic acid

CAS Number

1150164-78-5

Product Name

2-(2-Chlorophenyl)-2,2-difluoroacetic acid

IUPAC Name

2-(2-chlorophenyl)-2,2-difluoroacetic acid

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

InChI

InChI=1S/C8H5ClF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13)

InChI Key

KKGDBVUFFAFBFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl

Chemical Properties

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is an organic molecule with the chemical formula C₈H₅ClF₂O₂. It is classified as an aromatic carboxylic acid due to the presence of a benzene ring (aromatic) and a carboxylic acid group (COOH). Several commercial suppliers offer this compound, typically for research purposes [, , ].

Potential Applications

Scientific literature mentions 2-(2-chlorophenyl)-2,2-difluoroacetic acid in the context of studies on fluorinated organic compounds. These studies investigate the unique properties of carbon-fluorine bonds, which can be highly stable and influence the reactivity of surrounding molecules [, ]. Research on fluorinated carboxylic acids has applications in various fields, including:

  • Medicinal chemistry: Fluorine substitution can improve the potency and bioavailability of pharmaceutical drugs [].
  • Material science: Fluorinated molecules are being explored for their potential use in developing new materials with specific properties [].
  • Agricultural chemistry: Fluorine-containing molecules can be investigated for their potential use as herbicides or insecticides [].

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and two fluorine atoms attached to the acetic acid moiety. Its molecular formula is C₈H₅ClF₂O₂, and it has a molecular weight of approximately 206.57 g/mol. The compound is typically presented as a white to pale yellow crystalline powder and is known for its potential applications in medicinal chemistry and organic synthesis .

  • Corrosivity: Haloacetic acids are corrosive and can irritate skin and eyes [].
  • Toxicity: Some haloacetic acids are known to be toxic, and this compound's potential toxicity is unknown.

Further Exploration

Given the limited information, further exploration might involve:

  • Scientific databases: Searching databases like SciFinder or Reaxys for research articles mentioning the compound.
  • Patent databases: Searching for patents mentioning the compound, which might provide clues about its synthesis or applications.
  • Chemical suppliers: Contacting chemical suppliers who might offer the compound and have access to safety data sheets (SDS) with more information on its properties and hazards.
Due to the presence of both the difluoromethyl group and the chlorophenyl substituent. Key reactions include:

  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Fluorination Reactions: The difluoromethyl group can act as a leaving group in reactions, making it useful in synthesizing other fluorinated compounds.
  • Acid-Base Reactions: As an acid, it can react with bases to form salts, which may be useful in further synthetic pathways .

The synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid can be achieved through several methods:

  • Direct Fluorination: Starting from 2-chloroacetic acid, fluorination can be performed using fluorinating agents.
  • Substitution Reactions: Chlorinated phenols can be reacted with difluoroacetic acid derivatives to yield the desired compound.
  • Multi-step Synthesis: More complex synthetic routes may involve several steps including protection-deprotection strategies and coupling reactions to introduce the chlorophenyl group .

The applications of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid are diverse:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs due to its unique chemical properties.
  • Agricultural Chemicals: Its derivatives may be utilized in developing agrochemicals with enhanced efficacy.
  • Research Tool: It is used in laboratories for studying reaction mechanisms involving fluorinated compounds .

Interaction studies involving 2-(2-Chlorophenyl)-2,2-difluoroacetic acid focus on its reactivity with biological molecules and other chemical entities. Key findings include:

  • Reactivity with Enzymes: Investigations into how this compound interacts with specific enzymes could provide insights into its potential therapeutic uses.
  • Binding Affinity Studies: Studies assessing binding affinities with target proteins are crucial for understanding its biological activity and potential as a drug candidate .

Several compounds share structural similarities with 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. A comparison highlights its unique features:

Compound NameCAS NumberSimilarity Index
2-(3-Chlorophenyl)-2,2-difluoroacetic acid1027513-91-20.98
2-(4-Chlorophenyl)-2,2-difluoroacetic acid475301-73-60.98
3,5-Dichlorophenyldifluoroacetic acid1260762-88-60.96
2-(4-Chlorophenyl)-2-fluoroacetic acid74590-69-50.88
Methyl 2-(4-chlorophenyl)-2,2-difluoroacetate1393558-32-10.89

The uniqueness of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which influence its chemical reactivity and biological properties compared to other similar compounds .

2-(2-Chlorophenyl)-2,2-difluoroacetic acid exists as a solid at room temperature, typically appearing as a white powder or crystalline solid [1] [2] [3]. The compound maintains its solid state under normal storage conditions, with suppliers consistently describing it as a solid material with a white appearance [2] [3]. The physical form remains stable when stored under recommended conditions, making it suitable for handling and storage in laboratory and industrial settings.

Molecular Weight and Density Parameters

The molecular weight of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid is precisely determined as 206.57 g/mol [4] [1] [5]. This value is consistent across multiple authoritative sources including PubChem and commercial suppliers. The molecular formula C₈H₅ClF₂O₂ confirms the presence of eight carbon atoms, five hydrogen atoms, one chlorine atom, two fluorine atoms, and two oxygen atoms in the molecular structure.

While specific density measurements for this compound are not available in the literature, related compounds provide useful reference points. For comparison, the 4-chlorophenyl isomer has a predicted density of 1.469±0.06 g/cm³ [6], while the parent difluoroacetic acid has a density of 1.526 g/cm³ [7] [8]. These values suggest that 2-(2-Chlorophenyl)-2,2-difluoroacetic acid would likely have a density in the range of 1.4-1.5 g/cm³, though experimental verification would be required for precise determination.

Melting and Boiling Point Determination

Specific melting and boiling point data for 2-(2-Chlorophenyl)-2,2-difluoroacetic acid are not reported in the available literature. This represents a significant gap in the physicochemical characterization of this compound. However, structural analogs provide some guidance for expected thermal behavior.

The parent difluoroacetic acid has a melting point of -1°C and a boiling point of 132-134°C [7] [8], while chlorodifluoroacetic acid melts at 20-23°C and boils at 122°C [9] [10]. The 4-chlorophenyl isomer of the target compound has a predicted boiling point of 288.8±35.0°C [6], suggesting that the 2-chlorophenyl isomer would likely have similar thermal properties due to the comparable molecular structure and mass.

Solubility Profile in Various Solvents

The solubility characteristics of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid show limited water solubility, which is typical for halogenated aromatic carboxylic acids [11]. The compound demonstrates solubility in dimethyl sulfoxide (DMSO) [12], indicating compatibility with polar aprotic solvents. This solubility pattern is consistent with the compound's amphiphilic nature, where the carboxylic acid group provides some polar character while the chlorinated and fluorinated aromatic ring contributes significant hydrophobic character.

Related difluoroacetic acid compounds show varied solubility patterns. The parent difluoroacetic acid is miscible with water and alcohols [7], while more substituted derivatives generally show decreased aqueous solubility. The presence of the 2-chlorophenyl group in the target compound significantly reduces water solubility compared to the parent difluoroacetic acid, necessitating the use of organic solvents for dissolution in most applications.

Acid-Base Properties and pKa Values

While specific pKa values for 2-(2-Chlorophenyl)-2,2-difluoroacetic acid are not available in the literature, structural considerations and related compounds provide insight into its acidity. The parent difluoroacetic acid has a pKa of 1.13-1.33 [7] [8], while chlorodifluoroacetic acid is even more acidic with a pKa of 0.46-1.02 [9] [13]. The strong electron-withdrawing effects of the fluorine atoms and the chlorine substituent contribute to the enhanced acidity of these compounds compared to acetic acid (pKa 4.75) [14].

The presence of the 2-chlorophenyl group would be expected to further influence the acidity through both inductive and resonance effects. Chlorine substitution on the phenyl ring can enhance acidity through electron-withdrawing inductive effects, while the aromatic system provides additional stabilization to the conjugate base. Based on structural analogs, the pKa of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid would likely fall in the range of 1.5-2.5, making it a moderately strong acid.

Partition Coefficients and Lipophilicity

Partition coefficient data for 2-(2-Chlorophenyl)-2,2-difluoroacetic acid are not directly available in the literature. However, lipophilicity can be estimated based on structural features and related compounds. The presence of the chlorinated aromatic ring contributes significantly to the lipophilic character of the molecule, while the difluoroacetic acid moiety provides hydrophilic character.

Studies on related fluorinated compounds indicate that the introduction of fluorine atoms can significantly affect partition coefficients. For difluoroacetic acid, the LogP value is reported as 0.601 at 37°C [8], indicating moderate hydrophilic character. The addition of the 2-chlorophenyl group would substantially increase the lipophilicity, likely resulting in a LogP value in the range of 1.5-2.5, suggesting favorable characteristics for biological membrane permeation according to pharmaceutical guidelines [15].

XLogP3

2.8

Wikipedia

(2-Chlorophenyl)(difluoro)acetic acid

Dates

Last modified: 08-16-2023

Explore Compound Types